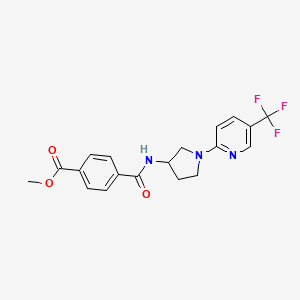

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

TFMP derivatives are used in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Pharmaceutical Development

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a compound of interest in pharmaceutical research due to its potential as a drug candidate. The trifluoromethyl group and pyrrolidine moiety are known to enhance the biological activity and metabolic stability of pharmaceutical compounds . This compound could be explored for its efficacy in treating various diseases, including cancer, due to its potential to inhibit specific enzymes or receptors involved in disease pathways .

Agrochemical Applications

In the field of agrochemicals, derivatives of trifluoromethylpyridine are widely used due to their effectiveness in pest control. Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate could be developed as a novel pesticide or herbicide, leveraging the unique properties of the trifluoromethyl group to enhance its activity against pests while being environmentally stable .

Veterinary Medicine

This compound also holds potential in veterinary medicine. Similar to its applications in human pharmaceuticals, it could be used to develop treatments for animal diseases. The stability and bioactivity provided by the trifluoromethyl and pyrrolidine groups make it a promising candidate for veterinary drugs .

Material Science

In material science, fluorinated compounds are valued for their unique chemical properties, such as high thermal stability and resistance to degradation. Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate could be used in the development of advanced materials, including polymers and coatings, that require these properties .

Catalysis

The compound’s structure suggests potential applications in catalysis. The presence of the trifluoromethyl group can influence the electronic properties of catalysts, potentially leading to more efficient catalytic processes. This could be particularly useful in organic synthesis and industrial chemical reactions .

Biochemical Research

In biochemical research, this compound can serve as a tool for studying enzyme interactions and protein functions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of biological processes .

Environmental Science

Given its stability, Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate could be used in environmental science to develop sensors or remediation agents. Its ability to withstand harsh conditions makes it suitable for monitoring environmental pollutants or breaking down hazardous substances .

Synthetic Chemistry

Finally, in synthetic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple points for chemical modification, making it a versatile building block for creating new compounds with desired properties .

These applications highlight the versatility and potential of Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis and application of trifluoromethylpyridines Practical Synthetic Method for Functionalized 1-Methyl-3/5 Pyrrolidine in Drug Discovery

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds with a pyrrolidine ring .

Biochemical Pathways

It has been suggested that similar compounds may modulate the cellular pi3k/akt/mtor pathway .

Pharmacokinetics

Compounds with similar structures are known to have diverse pharmacokinetic properties .

Result of Action

Similar compounds have been shown to inhibit phosphorylation of akt in human cancer cells .

Action Environment

It is known that environmental conditions can significantly impact the activity of similar compounds .

Future Directions

properties

IUPAC Name |

methyl 4-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-28-18(27)13-4-2-12(3-5-13)17(26)24-15-8-9-25(11-15)16-7-6-14(10-23-16)19(20,21)22/h2-7,10,15H,8-9,11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIHCTLXCBNEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2439317.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)

![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2439327.png)

![N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2439330.png)